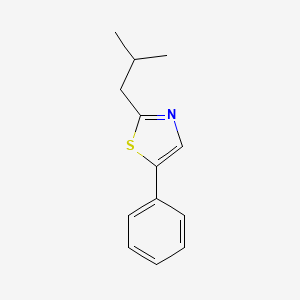

2-Isobutyl-5-phenylthiazole

Description

Propriétés

Formule moléculaire |

C13H15NS |

|---|---|

Poids moléculaire |

217.33 g/mol |

Nom IUPAC |

2-(2-methylpropyl)-5-phenyl-1,3-thiazole |

InChI |

InChI=1S/C13H15NS/c1-10(2)8-13-14-9-12(15-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |

Clé InChI |

ZXBSQSOLTDHDKT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1=NC=C(S1)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 Isobutyl 5 Phenylthiazole

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The synthesis of the thiazole core can be achieved through several established and modern methodologies. These methods offer different advantages in terms of substrate scope, efficiency, and reaction conditions.

Hantzsch Thiazole Synthesis and its Adaptations for 2-Isobutyl-5-phenylthiazole

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. chemicalbook.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comijper.org For the specific synthesis of this compound, this would involve the reaction of a 2-halo-1-phenylethanone derivative with 3-methylbutane-1-thiamide.

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring. While a classic and reliable method, variations have been developed to improve yields and expand its applicability. For instance, the use of microwave irradiation can accelerate the reaction, and different solvent systems can be employed to optimize the outcome. ijper.org

A modified Hantzsch approach might involve the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives to create new compounds. tandfonline.com Another variation involves the reaction of thiourea (B124793) with α-bromoketones to form the thiazole ring.

Pinner Reaction and Related Cyclization Pathways

The Pinner reaction provides an alternative route to thiazole synthesis, although it is more commonly associated with the formation of iminoethers from nitriles and alcohols. organic-chemistry.org In the context of thiazole synthesis, a Pinner-type reaction can be utilized to generate a key intermediate. For example, a nitrile can be converted into an imidate, which can then undergo cyclization with a suitable sulfur-containing reagent. While less direct for the synthesis of this compound compared to the Hantzsch method, the Pinner reaction and its related pathways offer versatility in the synthesis of various heterocyclic systems. google.comresearchgate.net

Multicomponent Reactions (MCRs) for Thiazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. tcichemicals.comnih.govrsc.org Several MCRs have been developed for the synthesis of thiazoles. These reactions often streamline the synthetic process by avoiding the isolation of intermediates. nih.gov

For the synthesis of this compound, a potential MCR could involve the one-pot reaction of an α-haloketone, an aldehyde (isovaleraldehyde), a sulfur source (like ammonium (B1175870) thiocyanate), and an amine. The flexibility of MCRs allows for the generation of diverse libraries of thiazole derivatives by simply varying the starting components. beilstein-journals.org

Functionalization Strategies for the this compound Core

Once the this compound scaffold is synthesized, further modifications can be introduced to modulate its properties for various applications.

Regioselective Functionalization at the Thiazole Ring Positions

The thiazole ring has distinct reactive sites that can be selectively functionalized. The C5 position is often susceptible to electrophilic substitution, while the C2 position can be targeted for other modifications.

Direct C-H arylation has emerged as a powerful tool for the functionalization of thiazoles. Palladium-catalyzed reactions have been successfully employed for the regioselective arylation of the C5 position of 2-substituted thiazoles. inonu.edu.tracs.org This method avoids the need for pre-functionalized starting materials, making it an efficient and environmentally friendly approach. For this compound, this would involve the introduction of a new aryl group at the C4 position, as the C5 position is already occupied by the phenyl group.

Furthermore, regioselective functionalization can be achieved through metalation using strong bases followed by reaction with various electrophiles. acs.org This allows for the introduction of a wide range of functional groups at specific positions on the thiazole ring.

| Reaction Type | Reagents | Position of Functionalization | Reference |

| Direct C-H Arylation | Pd Catalyst, Aryl Halide | C5 | inonu.edu.tracs.org |

| Metalation-Electrophilic Quench | Strong Base (e.g., TMPMgCl·LiCl), Electrophile | C4, C5 | acs.org |

Modification of the Isobutyl Side Chain

The isobutyl group at the C2 position also presents opportunities for modification. While direct functionalization of the saturated isobutyl chain can be challenging, it is possible through radical-based reactions or by first introducing a reactive handle.

For instance, selective oxidation of one of the methyl groups of the isobutyl moiety could introduce a hydroxyl or carbonyl group, which could then serve as a point for further derivatization. Alternatively, if the synthesis starts with a functionalized isobutyl precursor, a variety of modifications can be readily achieved. For example, starting with a protected hydroxyisobutyl group would allow for deprotection and subsequent esterification or etherification.

Derivatization of the Phenyl Substituent

These halogenated derivatives are particularly valuable as they serve as versatile intermediates for a variety of metal-catalyzed cross-coupling reactions. numberanalytics.com Techniques such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds, connecting the thiazole scaffold to other aryl or alkyl fragments. numberanalytics.comwikipedia.org For example, a systematic study on the Stille cross-coupling of 2-phenylthiazoles demonstrated that both 4- and 5-substituted derivatives can be effectively coupled with various aryl and hetaryl halides. thieme-connect.comthieme-connect.de This highlights the robustness of palladium-catalyzed methods for elaborating the phenyl substituent. thieme-connect.comthieme-connect.de

Below is a table summarizing the outcomes of Stille cross-coupling reactions on a 2-phenylthiazole (B155284) system, which is analogous to the this compound system.

| Coupling Partner (Ar-X) | Position on Thiazole | Yield (%) |

|---|---|---|

| Iodobenzene | 5 | 78 |

| Bromobenzene | 5 | 78 |

| 3-Bromopyridine | 5 | 75 |

| Iodobenzene | 4 | 77 |

| Bromobenzene | 4 | 75 |

| 4-Nitrobromobenzene | 4 | 78 |

Heteroatom-Directed Functionalization Methodologies

The nitrogen and sulfur heteroatoms intrinsic to the thiazole ring play a crucial role in directing further functionalization. The nitrogen atom, for instance, can be alkylated to form thiazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) used in organocatalysis. rsc.org

More advanced strategies involve the direct C-H activation of the thiazole ring, a powerful and atom-economical method for creating new bonds without pre-functionalization. numberanalytics.com Research has shown that palladium-N-heterocyclic carbene (Pd-NHC) complexes can effectively catalyze the direct C-H arylation of 2-isobutylthiazole (B93282) at the C5 position. inonu.edu.tr This method has been successfully applied to a wide range of (hetero)aryl bromides, including those that are deactivated or sterically hindered, with moderate to excellent yields. inonu.edu.tr The reactions proceed efficiently at a low catalyst loading and without the need for additives like pivalic acid (PivOH). inonu.edu.tr

The following table presents selected results from the Pd-NHC catalyzed C5-direct arylation of 2-isobutylthiazole with various aryl bromides. inonu.edu.tr

| Aryl Bromide | Yield of C5-arylated 2-isobutylthiazole (%) |

|---|---|

| 4-Bromoanisole | 85 |

| 4-Bromotoluene | 82 |

| 1-Bromo-4-(trifluoromethyl)benzene | 78 |

| 1-Bromo-4-nitrobenzene | 75 |

| 2-Bromopyridine | 65 |

| 3-Bromopyridine | 70 |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on environmentally responsible chemical manufacturing, several green chemistry principles have been applied to the synthesis of thiazole derivatives. mlsu.ac.inmdpi.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. mlsu.ac.inmdpi.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a key green chemistry strategy that minimizes the use and disposal of volatile organic compounds (VOCs). rasayanjournal.co.in The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can be adapted to solvent-free conditions, often with microwave assistance. tandfonline.com For instance, the synthesis of 2-amino-4-arylthiazole derivatives has been achieved in a one-pot, solvent-free reaction under microwave irradiation. tandfonline.com This approach not only aligns with green chemistry principles but can also lead to higher yields and shorter reaction times.

Catalytic Approaches (e.g., Organocatalysis, Metal-Catalysis)

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. mdpi.com

Organocatalysis : This branch of catalysis uses small organic molecules to accelerate reactions. In the context of thiazole synthesis, organocatalysts have been employed in novel one-pot processes. For example, the organocatalytic epoxidation of nitro-olefins, followed by a reaction with thioamides, provides a route to 1,3-thiazoles under mild conditions. nih.govsorbonne-universite.frrsc.org Asparagine, a naturally occurring amino acid, has been used as a green organocatalyst for the synthesis of 2-aminothiazoles. bepls.com

Metal-Catalysis : Transition metal catalysts are highly effective for thiazole synthesis. Copper-catalyzed reactions, for instance, have been developed for the one-pot synthesis of 2,5-disubstituted thiazoles from amines, aldehydes, and elemental sulfur. thieme-connect.com Palladium catalysts, as mentioned earlier, are instrumental in the C-H functionalization and cross-coupling reactions of thiazoles. inonu.edu.trorganic-chemistry.org These metal-catalyzed methods often proceed under mild conditions and with high efficiency. thieme-connect.comorganic-chemistry.org

Microwave and Ultrasonic-Assisted Synthesis

The use of alternative energy sources like microwave and ultrasonic irradiation can significantly enhance the efficiency of chemical syntheses, making them greener. rasayanjournal.co.incuestionesdefisioterapia.com

Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.net This technique has been successfully applied to the synthesis of various thiazole derivatives, including multicomponent reactions in aqueous media, which further enhances the green credentials of the process. researchgate.net

Ultrasonic-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, can also lead to faster reactions and higher yields. ijcce.ac.ir The synthesis of 1,2,4-triazole (B32235) derivatives coupled with other functionalities has been efficiently achieved using ultrasound irradiation, demonstrating the potential of this technique for the synthesis of complex heterocyclic systems. nih.gov Similarly, the synthesis of various heterocyclic compounds, including thiazoles, has been reported to be accelerated under ultrasonic conditions, often in green solvents like water or with recyclable catalysts. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Isobutyl 5 Phenylthiazole and Its Analogues

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining a deeper understanding of the molecular structure of 2-isobutyl-5-phenylthiazole and its analogues. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds present and their environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides valuable information about the functional groups present. For analogues of this compound, characteristic vibrational frequencies can be assigned to specific molecular motions.

For instance, in a study of a substituted thiazole (B1198619) derivative, distinct peaks in the Fourier Transform Infrared (FTIR) spectrum were identified. A peak at 3286 cm⁻¹ was attributed to the N-H stretching vibration of a hydrazo group, while aromatic C-H stretching was observed at 3085 cm⁻¹. Aliphatic C-H stretching, relevant to the isobutyl group, was seen at 2978 cm⁻¹. Furthermore, characteristic absorptions for C=N and C=C stretching vibrations were found at 1609 cm⁻¹ and 1548 cm⁻¹, respectively nih.gov.

Based on the analysis of related thiazole compounds, the expected IR absorption bands for this compound would include:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch (Phenyl group) | 3100 - 3000 |

| Aliphatic C-H Stretch (Isobutyl group) | 2960 - 2850 |

| Thiazole Ring C=N Stretch | 1650 - 1550 |

| Thiazole Ring C=C Stretch | 1580 - 1480 |

| Phenyl Ring C=C Stretch | 1600 - 1450 |

| C-H Bending (Isobutyl group) | 1470 - 1365 |

| C-S Stretch | 800 - 600 |

This table is illustrative and based on general vibrational frequencies for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

In studies of 2-aminothiazole, Raman spectral features have been assigned to specific vibrations. For example, a peak around 1519 cm⁻¹ has been attributed to C=C and C=N stretching and C-H in-plane bending. Another band at approximately 1443 cm⁻¹ is also associated with these modes researchgate.net. The C-S bond of the 2-aminothiazole ring, along with NH₂ wagging and in-plane bending, gives rise to a medium intensity peak at 571 cm⁻¹ researchgate.net.

For this compound, Raman spectroscopy would be expected to reveal characteristic peaks for the thiazole and phenyl rings, as well as for the isobutyl substituent. The symmetric breathing modes of the aromatic rings are often strong in Raman spectra.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Aromatic C-H Stretch (Phenyl group) | 3100 - 3000 |

| Aliphatic C-H Stretch (Isobutyl group) | 2960 - 2850 |

| Thiazole Ring Breathing | 1400 - 1300 |

| Phenyl Ring Breathing | ~1000 |

| C-S Stretch | 800 - 600 |

This table is illustrative and based on general Raman shifts for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of a molecule's crystal structure. In a study of substituted thiazole derivatives, SCXRD analysis revealed detailed structural information. For one such compound, the molecule was found to be virtually planar, with the aromatic ring being coplanar with the thiazole ring. The angle between the thiazole and the aromatic ring was determined to be 6.37(7)° nih.gov.

Should suitable single crystals of this compound be obtained, SCXRD would provide precise data on its molecular geometry, including the conformation of the isobutyl group and the dihedral angle between the phenyl and thiazole rings. This information is crucial for understanding structure-property relationships.

A representative table of crystallographic data that could be obtained for an analogue is shown below:

| Parameter | Example Value (for a substituted thiazole) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 15.678(6) |

| β (°) | 98.76(5) |

| Volume (ų) | 1324.5(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

This data is hypothetical and serves as an example of the parameters determined from a single crystal X-ray diffraction study.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of polycrystalline materials and is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties.

Chiroptical Spectroscopy (if chiral analogues are considered)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration and studying the conformational properties of chiral compounds. While this compound itself is not chiral, the introduction of a chiral center, for instance, within the isobutyl group or as a substituent on the phenyl or thiazole ring, would render the molecule optically active.

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide information about the stereochemistry of a molecule. For chiral 2-substituted chromanes, a correlation between the sign of the specific optical rotation and the helicity of the dihydropyran ring has been established, demonstrating the power of chiroptical methods in stereochemical assignment nih.gov. For any chiral analogues of this compound, these techniques, in conjunction with quantum-chemical calculations, would be invaluable for elucidating their three-dimensional structure in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chromophore that is either intrinsically chiral or located in a chiral environment. For a molecule like this compound, the presence of a stereocenter in the isobutyl group can induce chirality in the electronic transitions of the phenylthiazole chromophore, leading to a measurable CD spectrum.

The phenylthiazole moiety in this compound possesses π → π* and n → π* electronic transitions associated with the aromatic rings and the heteroatoms. These transitions, when perturbed by the chiral isobutyl group, can exhibit Cotton effects, which are characteristic positive or negative bands in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule.

Detailed Research Findings

In the study of chiral analogues of this compound, CD spectroscopy would be employed to establish a correlation between the observed CD spectrum and the absolute stereochemistry of the molecule. Theoretical calculations, often based on time-dependent density functional theory (TD-DFT), are typically used in conjunction with experimental data to predict the CD spectrum for a given enantiomer. By comparing the experimental spectrum with the calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration of the synthesized compound can be unequivocally assigned.

The CD spectrum of a chiral thiazole derivative is typically characterized by multiple Cotton effects at different wavelengths, corresponding to the various electronic transitions within the molecule. The intensity and sign of these effects are sensitive to the nature and position of the substituents on the thiazole and phenyl rings, as well as the conformation of the chiral side chain.

For instance, the analysis of a series of chiral 2-alkyl-5-phenylthiazole analogues would involve the systematic variation of the alkyl group to understand its influence on the chiroptical properties of the phenylthiazole chromophore. The data obtained from such studies are invaluable for understanding the structure-chiroptical property relationships in this class of compounds.

Below is a representative, illustrative data table summarizing the expected CD spectroscopic data for a hypothetical chiral analogue of this compound. It is important to note that this data is for illustrative purposes to demonstrate the type of information that would be presented in a research context.

Table 1: Illustrative Circular Dichroism Data for a Chiral 2-Alkyl-5-phenylthiazole Analogue

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition Assignment |

| 295 | +1.5 x 10⁴ | n → π |

| 270 | -2.8 x 10⁴ | π → π (Thiazole) |

| 245 | +3.2 x 10⁴ | π → π* (Phenyl) |

| 220 | -1.9 x 10⁴ | π → π* |

Reactivity Profiles and Mechanistic Investigations of 2 Isobutyl 5 Phenylthiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The electron-rich nature of aromatic rings makes them susceptible to attack by electrophiles. dalalinstitute.compressbooks.pub The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. pressbooks.publibretexts.org

For 2-isobutyl-5-phenylthiazole, electrophilic attack can occur on either the thiazole ring or the phenyl ring.

On the Thiazole Ring: The thiazole ring is an electron-rich heterocycle. The position of substitution is directed by the existing substituents. The C5 position is generally the most reactive site for electrophilic attack in 2-substituted thiazoles. However, in 2,5-disubstituted thiazoles like the compound , the electrophilic attack on the thiazole ring itself is less common as the reactive positions are occupied. If forced, substitution might occur at the C4 position, though this is less favorable. For instance, electrophilic diazo coupling reactions on 2-amino-4-phenylthiazole (B127512) occur at the C5 position, which is noted as the active site. mdpi.com

On the Phenyl Ring: The phenyl group at the C5 position will undergo electrophilic aromatic substitution. The thiazole ring, being a heterocyclic substituent, influences the regioselectivity of this reaction. The thiazol-2-yl group is known to be deactivating and meta-directing for electrophilic substitution on a linked phenyl ring. However, the 5-thiazolyl group's directing effect is less documented but is expected to direct incoming electrophiles to the ortho and para positions of the phenyl ring. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile) and halogenation (using Br₂ with a Lewis acid like FeCl₃). libretexts.orgmasterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Ring System | Position of Attack | Directing Group Influence | Typical Reagents |

| Thiazole Ring | C4 (less favorable) | Isobutyl (C2), Phenyl (C5) | Br₂, HNO₃/H₂SO₄ |

| Phenyl Ring | ortho, para | 5-Thiazolyl group | Br₂, HNO₃/H₂SO₄, SO₃/H₂SO₄ |

Nucleophilic Attack and Ring-Opening Pathways

The thiazole ring, while generally electron-rich, can be susceptible to nucleophilic attack under certain conditions, particularly if activated by electron-withdrawing groups or through quaternization of the nitrogen atom.

Nucleophilic Attack: Direct nucleophilic substitution on the thiazole ring is generally difficult. However, if a leaving group is present at one of the carbon positions, nucleophilic aromatic substitution (SNAr) can occur. For instance, a halogenated derivative, such as 2-isobutyl-4-bromo-5-phenylthiazole, could potentially undergo substitution with strong nucleophiles.

Ring-Opening Pathways: The thiazole ring can undergo cleavage under harsh conditions. For example, treatment with strong bases can lead to deprotonation at the C2 position, which can initiate ring-opening cascades. Hydrolysis under acidic or basic conditions can also lead to the cleavage of the thiazole ring, although this typically requires forcing conditions. The stability of the thiazole ring in this compound makes it relatively resistant to ring-opening under normal synthetic conditions.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and thiazole derivatives are excellent substrates for these transformations. eie.grthermofisher.com To participate in these reactions, this compound would first need to be functionalized with a leaving group, typically a halogen (Br, I) or a triflate.

Suzuki-Miyaura Coupling: A halogenated derivative, for example, 4-bromo-2-isobutyl-5-phenylthiazole, could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form a new C-C bond at the C4 position. thermofisher.comchiba-u.jp

Sonogashira Coupling: Similarly, a 4-halo-2-isobutyl-5-phenylthiazole derivative could react with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to introduce an alkynyl group at the C4 position.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond. A 4-halo-2-isobutyl-5-phenylthiazole could be coupled with primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand to yield 4-amino-2-isobutyl-5-phenylthiazole derivatives.

A highly efficient protocol for the direct C-H arylation of 2-isobutylthiazole (B93282) at the C5 position has been developed using palladium N-heterocyclic carbene (Pd-NHCs) complexes as catalysts. This method allows for the synthesis of C5-arylated 2-isobutylthiazole derivatives in moderate to excellent yields. inonu.edu.tr The reaction proceeds efficiently with a variety of substituted (hetero)aryl bromides. inonu.edu.tr

Table 2: Metal-Catalyzed Coupling Reactions of Functionalized this compound

| Coupling Reaction | Substrate | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | 4-Bromo-2-isobutyl-5-phenylthiazole | R-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl/Vinyl-2-isobutyl-5-phenylthiazole |

| Sonogashira | 4-Iodo-2-isobutyl-5-phenylthiazole | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-2-isobutyl-5-phenylthiazole |

| Buchwald-Hartwig | 4-Bromo-2-isobutyl-5-phenylthiazole | R₂NH | Pd₂(dba)₃, Ligand, Base | 4-(Dialkylamino)-2-isobutyl-5-phenylthiazole |

| Direct C-H Arylation | 2-Isobutylthiazole | Ar-Br | Pd-NHC, KOAc | 2-Isobutyl-5-arylthiazole |

Oxidation and Reduction Chemistry of the Thiazole System

The thiazole ring in this compound can undergo both oxidation and reduction reactions, although the specific conditions required can vary.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like m-CPBA or hydrogen peroxide. These oxidations can alter the electronic properties and reactivity of the thiazole ring. The nitrogen atom can also be oxidized to an N-oxide, though this is less common for thiazoles compared to other nitrogen heterocyles.

Reduction: The thiazole ring is generally resistant to reduction. Catalytic hydrogenation under harsh conditions might lead to the reduction of the phenyl ring or, in some cases, saturation of the thiazole ring to form a thiazolidine (B150603) derivative. More commonly, functional groups attached to the thiazole ring are reduced selectively. For example, a nitro group on the phenyl ring could be reduced to an amino group without affecting the thiazole core.

Photochemical Transformations

The photochemistry of thiazole derivatives can be complex, often leading to ring-opening, rearrangement, or cycloaddition reactions. nih.gov Upon UV irradiation, this compound could undergo several transformations. Studies on phenylthiazoles have shown that irradiation can lead to photoisomerization and interconversions between different isomeric forms. acs.org For example, irradiation of thiazole in a cryogenic matrix can lead to cleavage of the C-S and C-N bonds, producing open-chain intermediates like isocyanoethenethiol. researchgate.net In solution, phenylthiazoles have been observed to undergo phototransposition reactions. acs.org The specific photochemical behavior of this compound would depend on the solvent and the wavelength of light used. Some research indicates that UV irradiation of certain phenylthiazole derivatives can initiate free radical reactions. nih.gov

Radical Chemistry Involving this compound

The thiazole ring can participate in radical substitution reactions. The thiazol-2-yl radical, generated from the corresponding diazonium salt or by photolysis of 2-iodothiazole, has been shown to have electrophilic character and can undergo homolytic aromatic substitution with various aromatic compounds. rsc.org For this compound, radical reactions could be initiated at several positions:

On the Thiazole Ring: Radical attack at the C4 position is a possibility, leading to substitution products.

On the Isobutyl Group: The isobutyl group has tertiary C-H bonds that could be susceptible to radical abstraction, leading to functionalization at that position.

On the Phenyl Ring: Radical substitution on the phenyl ring is also possible, with the position of attack influenced by the directing effects of the thiazole substituent.

Furthermore, radical bromination of related phenylthiazole derivatives using N-bromosuccinimide (NBS) and a radical initiator like UV light has been shown to occur at a methyl group attached to the thiazole ring, suggesting that the alkyl side chains are reactive under radical conditions. nih.gov

Theoretical and Computational Chemistry Approaches to 2 Isobutyl 5 Phenylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. rsc.org These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and electron distribution. cea.fr

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govgithub.io It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. github.io Using DFT, the molecular geometry of 2-Isobutyl-5-phenylthiazole can be optimized to find its most stable three-dimensional conformation.

This optimization process calculates the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly employed for such studies on heterocyclic systems. researchgate.netresearchgate.net From a single DFT calculation, numerous ground-state properties can be derived. The distribution of electron density reveals the molecule's polarity and dipole moment, while the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. physchemres.org

Table 1: Predicted Ground State Properties of this compound using DFT This table presents hypothetical but representative data that would be obtained from a DFT calculation.

| Property | Predicted Value | Significance |

| Optimized Energy | Value in Hartrees | Represents the total electronic energy at the minimum energy geometry. |

| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | Value in eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Value in eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability. physchemres.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mdpi.com While computationally more demanding than DFT, methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, often referred to as "gold standard" calculations. nrel.gov These methods are frequently used to benchmark the performance of less expensive DFT functionals for a specific class of molecules. researchgate.net For this compound, high-accuracy ab initio calculations could be used to obtain a precise value for its energy of formation or to investigate reaction mechanisms involving the molecule where high confidence in the computed energy barriers is required.

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. lehigh.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.za The calculation provides theoretical chemical shifts for each nucleus in the molecule, which, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nrel.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The calculations also provide the intensity of each vibrational mode. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govscialert.net This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical but representative data that would be obtained from quantum chemical calculations.

| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group/Atom |

| IR | C=N stretch | ~1610 cm⁻¹ | Thiazole (B1198619) ring |

| C-H stretch (aromatic) | ~3100-3070 cm⁻¹ | Phenyl ring | |

| C-H stretch (aliphatic) | ~2960-2870 cm⁻¹ | Isobutyl group | |

| ¹H NMR | Chemical Shift (δ) | ~7.3-7.5 ppm | Phenyl protons |

| Chemical Shift (δ) | ~7.8 ppm | Thiazole proton (C4-H) | |

| Chemical Shift (δ) | ~2.8 ppm | -CH₂- (isobutyl) | |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | C2 (thiazole) |

| Chemical Shift (δ) | ~140 ppm | C5 (thiazole) | |

| Chemical Shift (δ) | ~125-130 ppm | Phenyl carbons | |

| UV-Vis | λmax | ~290 nm | π → π* transition (phenyl-thiazole conjugation) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a set of parameters known as a force field (e.g., CHARMM, AMBER) to define the energy of the system as a function of its atomic coordinates. nih.gov

For this compound, MD simulations can reveal the dynamics of its flexible parts, namely the rotation around the single bonds connecting the isobutyl and phenyl groups to the thiazole ring. biorxiv.org By simulating the molecule in a solvent like water or an organic solvent, one can analyze its conformational preferences and the timescale of transitions between different shapes. nih.gov Furthermore, MD simulations are essential for studying intermolecular interactions, such as how the molecule interacts with solvent molecules, aggregates with other molecules, or binds to a larger macromolecule like a protein. biorxiv.org Analyses of the simulation trajectory, such as calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of structural stability and atomic flexibility. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery and toxicology to predict the biological activity of chemical compounds based on their molecular structures. wikipedia.orgresearchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com

A QSAR study for this compound and a series of its analogs would involve several steps. nih.gov First, a set of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. researchgate.net Next, a mathematical model is built using statistical methods, such as multiple linear regression, to find a correlation between the descriptors and the experimentally measured biological activity. wikipedia.org A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric / Size | Molecular weight, molecular volume, surface area | Size and shape of the molecule |

| Hydrophobicity | LogP (partition coefficient) | Water/oil solubility, membrane permeability |

| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic connectivity and branching |

| Quantum Chemical | Partial atomic charges | Specific sites for electrostatic interactions |

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor), which is typically a protein or nucleic acid. jscimedcentral.com This method is crucial in structure-based drug design for identifying potential drug candidates. mdpi.com

In a docking simulation involving this compound, the compound would be treated as a flexible ligand. A three-dimensional structure of a target protein would be used as the receptor. Docking algorithms systematically sample many possible conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. jscimedcentral.com The results can identify the most likely binding mode and predict the strength of the interaction, often reported as a binding energy or docking score. nih.gov These simulations would highlight key intermolecular interactions, such as hydrophobic interactions between the phenyl and isobutyl groups and specific pockets in the receptor, or potential hydrogen bonds involving the thiazole nitrogen atom. mdpi.comresearchgate.net

Table 4: Hypothetical Ligand-Protein Docking Results for this compound This table presents hypothetical but representative data for docking against a plausible enzyme target.

| Parameter | Predicted Value | Significance |

| Binding Affinity | -8.5 kcal/mol | A more negative value indicates a stronger predicted binding interaction. |

| RMSD of Best Pose | 1.2 Å | Root Mean Square Deviation from a reference pose; lower values indicate a more precise prediction. nih.gov |

| Key Interactions | Hydrophobic, π-π stacking | Predicted non-covalent interactions stabilizing the ligand-protein complex. |

| Interacting Residues | e.g., Leu, Phe, Tyr | Specific amino acids in the protein's active site predicted to be in close contact with the ligand. |

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of this compound, like many thiazole derivatives, can be achieved through the Hantzsch thiazole synthesis. ijpsjournal.comnih.gov This method typically involves the condensation reaction between an α-haloketone and a thioamide. nih.gov For the specific case of this compound, the likely precursors would be a 2-halo-1-phenylethanone (such as 2-bromo-1-phenylethanone) and 3-methylbutane-thioamide. The elucidation of the precise reaction mechanism, including the characterization of intermediates and transition states, can be effectively achieved through computational chemistry methods, primarily Density Functional Theory (DFT). nih.gov

Computational investigations into the Hantzsch thiazole synthesis provide a molecular-level understanding of the reaction landscape, detailing the energetic profiles and the geometries of all stationary points along the reaction coordinate. benthamdirect.com These studies are crucial for understanding the regioselectivity and reaction kinetics. benthamdirect.com

The reaction is generally understood to proceed through a series of steps:

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.

Intermediate Formation: This is followed by the formation of an intermediate species.

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring. nih.gov

Theoretical calculations are employed to model each of these elementary steps. The process begins with the geometry optimization of the reactants, intermediates, products, and transition states. rsc.org DFT methods, such as B3LYP, are commonly used in conjunction with a suitable basis set (e.g., 6-31G(d,p)) to perform these optimizations. physchemres.org

Transition State Analysis

A critical aspect of elucidating the reaction pathway is the identification and characterization of the transition state (TS) for each step. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. rsc.org Computational chemists use various algorithms to locate these saddle points on the potential energy surface.

Once a transition state structure is located, frequency calculations are performed to confirm its nature. The single imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking and forming of bonds during the cyclization step.

To further validate the transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.org This calculation maps the minimum energy path downhill from the transition state, ensuring that it connects the corresponding reactant and product of that particular elementary step.

Energetic and Geometric Insights

The geometric parameters of the transition state, such as bond lengths and angles of the forming and breaking bonds, offer a detailed picture of the molecular structure at the point of highest energy.

Below are illustrative data tables representing the kind of information that would be generated from a computational study of the Hantzsch synthesis of this compound.

Table 1: Calculated Activation Energies for the Formation of this compound

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Nucleophilic Attack | B3LYP | 6-31G(d,p) | 15.2 |

| Cyclization | B3LYP | 6-31G(d,p) | 22.5 |

| Dehydration | B3LYP | 6-31G(d,p) | 18.7 |

Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations.

Table 2: Key Geometric Parameters of the Cyclization Transition State

| Parameter | Bond/Angle | Value |

| Forming Bond Length | C-N | 1.98 Å |

| Breaking Bond Length | C-Br | 2.25 Å |

| Angle | S-C-N | 115.2° |

Note: The data in this table is hypothetical and illustrates the geometric parameters of a calculated transition state.

By combining these computational approaches, a comprehensive understanding of the reaction pathway for the formation of this compound can be achieved. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.

Exploration of Biological and Biochemical Interaction Mechanisms of 2 Isobutyl 5 Phenylthiazole Analogues

Investigation of Enzyme Inhibition/Activation Mechanisms

The modulation of enzyme activity is a key mechanism through which many therapeutic agents exert their effects. Analogues of 2-isobutyl-5-phenylthiazole have been investigated for their ability to inhibit various enzymes, with a particular focus on those involved in metabolic disorders.

Kinetic studies are fundamental to characterizing the inhibitory potential of a compound. These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Research into thiazole (B1198619) derivatives has revealed significant inhibitory activity against enzymes like α-glucosidase and alkaline phosphatase. For instance, a series of quinolinyl-iminothiazoline derivatives were evaluated for their alkaline phosphatase inhibitory potential. One of the most potent compounds in this series demonstrated an IC₅₀ value of 0.337 ± 0.015 µM, which is notably more potent than the standard inhibitor KH₂PO₄ (IC₅₀ = 5.245 ± 0.477 µM). Kinetic analysis of this potent analogue revealed a non-competitive mode of inhibition, with a Kᵢ value of 0.47 µM. tandfonline.com This suggests that the inhibitor binds to a site on the enzyme that is distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.comnih.gov

In another study, newly synthesized thiazole derivatives were assessed for their cytotoxic activity against various cancer cell lines. The IC₅₀ values for these compounds against MCF-7 and HepG2 cell lines were determined, with the most active compound showing an IC₅₀ of 2.57 ± 0.16 µM against MCF-7 cells and 7.26 ± 0.44 µM against HepG2 cells. mdpi.com These values are compared to the standard drug Staurosporine, which had IC₅₀ values of 6.77 ± 0.41 µM and 8.4 ± 0.51 µM against the respective cell lines. mdpi.com

Table 1: Enzyme Inhibition and Cytotoxic Activity of Selected Thiazole Analogues

| Compound/Analogue | Target | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| (E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Alkaline Phosphatase | 0.337 ± 0.015 | Non-competitive | tandfonline.com |

| KH₂PO₄ (Standard) | Alkaline Phosphatase | 5.245 ± 0.477 | - | tandfonline.com |

| Thiazole Derivative 4c | MCF-7 Cell Line | 2.57 ± 0.16 | - | mdpi.com |

| Thiazole Derivative 4c | HepG2 Cell Line | 7.26 ± 0.44 | - | mdpi.com |

| Staurosporine (Standard) | MCF-7 Cell Line | 6.77 ± 0.41 | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Understanding the three-dimensional interactions between an inhibitor and its target enzyme is paramount for structure-based drug design. While co-crystallization of this compound analogues with their target enzymes would provide the most definitive structural information, such data is not yet publicly available. In the absence of experimental crystal structures, molecular docking studies offer valuable insights into the putative binding modes of these compounds. ijirt.orgresearchgate.net

Molecular docking simulations have been employed to predict the binding interactions of thiazole derivatives with the active sites of various enzymes. For example, docking studies of novel quinolinyl-iminothiazoline derivatives with alkaline phosphatase have helped to rationalize their inhibitory activity. tandfonline.com Similarly, the binding modes of thiazole derivatives within the colchicine (B1669291) binding site of tubulin have been investigated through computational methods, providing a basis for their observed cytotoxic effects. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the enzyme-inhibitor complex.

Receptor Binding Studies and Ligand-Target Recognition Principles

Beyond enzyme inhibition, the biological effects of this compound analogues may be mediated through interactions with various cellular receptors. Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor, typically quantified by the dissociation constant (Kᵈ) or the inhibitory constant (Kᵢ).

While specific receptor binding data for this compound is limited, studies on related phenylthiazole scaffolds have demonstrated their potential to interact with receptors. For example, a series of novel thiazole carboxamide derivatives were synthesized and evaluated for their modulatory effects on GluA2 AMPA receptors. One of the compounds, MMH-5, was identified as a potent negative allosteric modulator of these receptors, significantly reducing the current amplitude and altering the rates of deactivation and desensitization. nih.gov This highlights the potential for thiazole derivatives to interact with ligand-gated ion channels.

Furthermore, research on other heterocyclic compounds provides insights into the principles of ligand-target recognition. For instance, the binding affinities of various analogues at neuronal nicotinic acetylcholine (B1216132) receptor subtypes have been determined, revealing that small structural modifications can significantly impact receptor affinity and selectivity. acs.orgresearchgate.net The affinity of a series of 2,5-dimethoxyphenyl isopropylamine (B41738) analogues for 5-HT₂ₐ and 5-HT₂ₑ serotonin (B10506) receptors was also shown to be correlated with the lipophilicity of the substituent at the 4-position. nih.gov

Modulatory Effects on Cellular Pathways and Signaling Cascades

In vitro cellular assays are indispensable tools for dissecting the effects of a compound on specific signaling pathways. Techniques such as Western blot analysis can be used to quantify changes in the expression and phosphorylation status of key signaling proteins.

Studies on certain thiazole derivatives have indicated their potential to modulate critical cellular pathways. For example, a series of thiazole-integrated pyrrolotriazinone derivatives were designed to target the PI3K pathway, which is frequently dysregulated in cancer. Preliminary results suggest that these hybrid molecules not only exhibit cytotoxic effects but may also reduce the protein levels of PI3K in cancer cells. nih.gov

In another study, a novel thiazole derivative was shown to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells. The compound was found to arrest the cell cycle at the G1/S phase and significantly increase the percentage of cells in the pre-G1 phase. mdpi.com Furthermore, it was observed to increase the percentage of both early and late apoptotic cells, suggesting its potential as an anticancer agent. mdpi.com The effects of a benzothiazole (B30560) derivative, BTO-28, on the transcriptional control of the MYC oncogene have also been investigated using a luciferase reporter gene assay in 293T cells. oup.com

Gene expression profiling techniques, such as microarray analysis and RNA sequencing (RNA-seq), provide a global view of the changes in gene expression within a cell or tissue in response to compound exposure. oup.com This can help to identify novel targets and pathways affected by the compound and provide a more comprehensive understanding of its mechanism of action.

Currently, there is a lack of publicly available data on the gene expression profiles of mammalian cells in response to treatment with this compound or its close analogues. Such studies would be highly valuable in elucidating the broader biological effects of this class of compounds and could reveal novel therapeutic applications. Research on other heterocyclic compounds, such as bisphenol A and its analogues, has demonstrated the utility of gene expression analysis in understanding their endocrine-disrupting effects. For example, exposure of cells to certain bisphenol A analogues led to the upregulation of numerous target genes, providing insights into their molecular mechanisms of toxicity. nih.gov

Antimicrobial Modulatory Effects on Microorganisms

Phenylthiazole analogues have demonstrated notable antimicrobial properties, with research delving into their specific mechanisms of action against both bacteria and fungi.

Studies on phenylthiazole analogues have identified the bacterial cell wall as a primary target for their antibacterial activity. These compounds have shown potent efficacy against clinically significant pathogens, including vancomycin-resistant enterococci (VRE). nih.gov The mechanism of action involves the inhibition of cell wall synthesis, leading to a rapid bactericidal effect. nih.gov

Transposon mutagenesis studies have suggested that potential targets for these compounds include enzymes involved in the synthesis of undecaprenyl diphosphate (B83284), a crucial lipid carrier in the cell wall synthesis pathway. nih.gov Specifically, undecaprenyl diphosphate phosphatase (UPPP) has been identified as a likely target. researchgate.net Inhibition of this enzyme disrupts the dephosphorylation of undecaprenyl diphosphate, a critical step for its recycling and subsequent use in the synthesis of peptidoglycan, the main component of the bacterial cell wall. Furthermore, some phenylthiazole analogues have been shown to collapse the proton motive force in bacterial membrane vesicles, indicating an additional mechanism that contributes to their bactericidal activity. researchgate.net

The structural characteristics of these analogues play a crucial role in their antibacterial potency. Structure-activity relationship (SAR) studies have revealed that a hydrophilic guanidine (B92328) moiety and a lipophilic tail are key for activity. ekb.eg Modifications to the lipophilic component, such as the introduction of aryl or heteroaryl groups, have been shown to enhance antimicrobial activity against multidrug-resistant pathogens. ekb.egrsc.org

| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazole aminoguanidine (B1677879) 1 | VRE (clinical isolates) | 0.5 | nih.gov |

| Phenylthiazole aminoguanidine 2 | VRE (clinical isolates) | 0.5 | nih.gov |

| Phenylthiazole aminoguanidine 3 | VRE (clinical isolates) | 0.5 | nih.gov |

The antifungal activity of phenylthiazole analogues has been linked to the disruption of the fungal cell membrane. The primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, ultimately resulting in cell lysis and death. mdpi.com

Molecular docking studies have shown that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives bind to the catalytic site of lanosterol 14α-demethylase. mdpi.com The presence of a hydrazone bridge and an additional aromatic phenyl group in these analogues enhances their affinity for the fungal enzyme. mdpi.com The increased lipophilicity of these compounds is also believed to contribute to their ability to penetrate the fungal cell membrane. mdpi.com

The antifungal efficacy of these compounds has been demonstrated against various phytopathogenic fungi. For instance, phenylthiazole derivatives containing an acylhydrazone moiety have shown significant activity against Sclerotinia sclerotiorum. nih.gov

| Compound Analogue | Fungal Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Thiasporine A derivative e | Sclerotinia sclerotiorum | 0.22 | nih.gov |

| Thiasporine A derivative f | Sclerotinia sclerotiorum | 0.39 | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole 7e | Candida albicans ATCC 10231 | 3.9 (MIC) | mdpi.com |

Antiviral Modulatory Effects

The antiviral properties of phenylthiazole analogues have been investigated against a range of viruses, with a focus on their ability to inhibit viral replication.

Research has demonstrated that phenylthiazole derivatives can inhibit the replication of various viruses, including Hepatitis C virus (HCV) and flaviviruses. nih.govnih.gov A key target for these compounds in HCV is the nonstructural protein 5A (NS5A), which is crucial for viral replication and assembly. nih.gov Dimeric phenylthiazole derivatives have been designed to enhance binding affinity and specificity to the NS5A protein, leading to improved inhibitory activity. nih.gov

In the case of flaviviruses, such as the yellow fever virus, phenylthiazole analogues have been shown to target the viral E-protein, which is involved in viral entry into host cells. nih.gov Structure-activity relationship studies have indicated that substitutions on the phenyl ring are important for antiflaviviral activity. nih.gov

Antiparasitic Modulatory Effects

Phenylthiazole analogues have also emerged as promising candidates for the development of new antiparasitic agents, with studies highlighting their ability to disrupt the life cycle of various parasites.

The antiparasitic activity of thiazole derivatives has been demonstrated against parasites such as Leishmania infantum, the causative agent of leishmaniasis. nih.gov A key molecular target in this parasite is the enzyme trypanothione (B104310) reductase (TryR), which is essential for the parasite's survival and defense against oxidative stress. nih.gov

Triazole-phenyl-thiazole analogues have been shown to effectively disrupt the dimerization of Leishmania infantum TryR, leading to its inhibition. nih.gov Molecular modeling studies have identified a hydrophobic region at the interfacial domain of the enzyme as the putative binding site for these compounds. nih.gov The presence of polyaromatic substituents on the thiazole scaffold has been found to be important for potent dimer disruption. nih.gov Several of these novel triazole-bearing compounds have demonstrated the ability to kill both extracellular and intracellular forms of the parasite in cell cultures. nih.gov

| Compound Analogue | Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole-phenyl-thiazole 12a | Leishmania infantum (amastigotes) | 10.3 | nih.gov |

| Triazole-phenyl-thiazole 12q | Leishmania infantum (amastigotes) | 3.8 | nih.gov |

| Symmetrical triazole analogue | Leishmania infantum (amastigotes) | Enhanced leishmanicidal activity | nih.gov |

Modulatory Effects on Cellular Proliferation and Apoptosis Pathways

Analogues of this compound, belonging to the broader class of thiazole derivatives, have been the subject of extensive research for their significant effects on fundamental cellular processes such as proliferation and apoptosis. These compounds have demonstrated the ability to impede the growth of cancer cells by intervening in the cell cycle and promoting programmed cell death. The following sections detail the research findings regarding these modulatory effects on various cancer cell lines.

Impact on Cellular Proliferation and Cell Cycle Arrest

Thiazole derivatives have been shown to exert antiproliferative effects by inducing cell cycle arrest at various phases, thereby preventing cancer cells from dividing and multiplying.

One study on a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones found that a specific analogue, compound 4c, induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. doaj.orgmdpi.com This compound led to a significant accumulation of cancer cells in the pre-G1 phase, with the cell population in this phase increasing to 37.36% compared to just 2.02% in untreated cells. doaj.orgmdpi.com

Similarly, research on bis-thiazole derivatives identified that compound 5f caused cell cycle arrest at the G1 phase in KF-28 ovarian cancer cells. frontiersin.org Another investigation into 2-substituted benzothiazoles revealed that these compounds could induce cell cycle arrest in the sub-G1 phase in breast cancer cell lines. nih.gov The initiation of apoptosis is often characterized by the appearance of a sub-G1 peak in cell cycle analysis, which corresponds to apoptotic cells and bodies with fractional DNA content. Furthermore, other thiazole analogues have been observed to cause arrest at the G2/M phase of the cell cycle in different cancer cells. researchgate.net

These findings indicate that thiazole analogues can halt the progression of the cell cycle at multiple checkpoints, a critical mechanism for their anticancer activity.

Table 1: Effects of Thiazole Analogues on Cell Cycle Progression in Cancer Cell Lines

| Compound/Analogue Class | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Compound 4c (2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) | MCF-7 (Breast Cancer) | Arrest at G1/S phase; 37.36% accumulation in pre-G1 phase. | doaj.orgmdpi.com |

| Compound 5f (Bis-thiazole derivative) | KF-28 (Ovarian Cancer) | Arrest at G1 phase. | frontiersin.org |

| 2-Substituted Benzothiazoles | MCF-7, MDA-MB-231 (Breast Cancer) | Arrest in sub-G1 phase. | nih.gov |

| Thiazole Analogues | Various Cancer Cells | Induction of G2/M phase arrest. | researchgate.net |

Induction of Apoptosis Pathways

A primary mechanism through which thiazole analogues exhibit their anticancer potential is the induction of apoptosis, or programmed cell death. Research has illuminated that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Studies on novel 2-amino-5-benzylthiazole derivatives demonstrated their ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.org Their mechanism of action involves the cleavage of PARP1 and caspase-3, key executioner proteins in the apoptotic cascade. ukrbiochemjournal.org Furthermore, these compounds were found to increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific nuclease EndoG, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org The balance between pro- and anti-apoptotic proteins of the Bcl-2 family is critical for regulating the intrinsic apoptosis pathway. mdpi.com

This modulation of Bcl-2 family proteins is a recurring theme. In studies with bis-thiazole derivatives, treatment of KF-28 cells resulted in the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic Bcl-2 gene, indicating the activation of the mitochondrial-dependent apoptosis pathway. frontiersin.org One of these derivatives, compound 5f, induced a significant level of apoptotic cell death, measured at 82.76%. frontiersin.org Similarly, 1,3-thiazole incorporated phthalimide (B116566) derivatives have also been shown to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activity. nih.gov

Further evidence of mitochondrial involvement comes from studies showing that thiazole derivatives can disrupt the mitochondrial membrane potential. nih.govresearchgate.net The activation of Caspase-3 and the release of Cytochrome C from the mitochondria into the cytosol are crucial steps that confirm the activation of the intrinsic apoptotic pathway by these compounds. researchgate.net

In MCF-7 cells, the thiazole derivative known as compound 4c significantly increased the percentage of cells undergoing both early and late apoptosis. doaj.orgmdpi.com Compared to untreated control cells which had 0.51% in early apoptosis and 0.29% in late apoptosis, cells treated with compound 4c showed 22.39% and 9.51% in early and late apoptosis, respectively. doaj.orgmdpi.com This represents a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis. mdpi.com

Table 2: Pro-Apoptotic Effects of Thiazole Analogues in Cancer Cell Lines

| Compound/Analogue Class | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 (Breast Cancer) | Increased early apoptosis (22.39%) and late apoptosis (9.51%). | doaj.orgmdpi.com |

| Compound 5f (Bis-thiazole) | KF-28 (Ovarian Cancer) | Induced 82.76% apoptotic cell death; Upregulated bax & puma, downregulated Bcl-2. | frontiersin.org |

| 2-Amino-5-benzylthiazole derivatives | Human Leukemia Cells | Induced PARP1 & caspase-3 cleavage; Increased pro-apoptotic Bim, decreased anti-apoptotic Bcl-2. | ukrbiochemjournal.org |

| 1,3-Thiazole incorporated phthalimides | Various Cancer Cells | Induced DNA fragmentation and caspase-3 activity via intrinsic pathway. | nih.gov |

| 2-Substituted Benzothiazoles | Breast Cancer Cells | Disrupted mitochondrial membrane potential; Increased Bax gene transcription. | nih.gov |

| Thiazole Analogues | Various Cancer Cells | Activated Caspase-3/7; Disrupted mitochondrial membrane potential. | researchgate.net |

Potential Applications of 2 Isobutyl 5 Phenylthiazole Beyond Biological Systems

Material Science Applications

The inherent electronic and photophysical properties of the thiazole (B1198619) ring, modulated by the phenyl and isobutyl substituents, make 2-isobutyl-5-phenylthiazole a candidate for the development of advanced materials.

Thiazole-containing compounds are recognized for their potential in optoelectronic applications due to their conjugated systems, which can be tailored to control energy levels and light emission characteristics. nbinno.com The thiazole ring itself is a key component in various fluorescent probes and luminescent materials. sioc-journal.cnscilit.com The phenyl group attached at the C5 position of this compound extends the π-conjugated system, a feature known to influence the photophysical properties of organic molecules. mdpi.com This extended conjugation can lead to desirable luminescence behavior, making such compounds interesting for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net

Derivatives of 2-phenylbenzothiazole, a related structural class, are widely used as building blocks for materials with interesting photophysical properties. mdpi.com For instance, thiazolo[5,4-d]thiazole (B1587360) derivatives, which feature a fused thiazole ring system, have been investigated as highly luminescent cores for various applications. mdpi.com The luminescence of such materials can be tuned by altering the substituents, and the isobutyl group on this compound could enhance solubility in organic solvents, facilitating the fabrication of thin films for devices like OLEDs via solution processing. mdpi.com The photophysical properties of thiazole derivatives are often linked to processes like excited-state intramolecular proton transfer (ESIPT), which can result in large Stokes shifts, a desirable characteristic for fluorescent materials. nih.gov

Table 1: Photophysical Properties of Selected Thiazole-Based Luminescent Compounds

| Compound Class | Emission Wavelength (nm) | Quantum Yield (%) | Key Structural Feature |

| Thiazolo[5,4-d]thiazole Derivatives | 450-650 | Up to 65% in solid state | Fused planar heterocyclic core |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) Derivatives | ~430 (enol), ~530 (keto) | Varies with substitution | ESIPT-capable structure |

| Carbazole-Thienopyrroledione Derivatives | ~490 | Up to 9.5% (EQE in OLED) | Donor-acceptor architecture |

Note: This table presents data for related classes of compounds to illustrate the potential of the thiazole core in luminescent materials, as specific data for this compound is not available.

The thiazole ring contains both a nitrogen and a sulfur atom, which can act as coordination sites for metal ions. nih.gov This allows thiazole derivatives to function as ligands in the formation of metal complexes. researchgate.net The resulting coordination compounds can exhibit a range of interesting properties, including enhanced luminescence and catalytic activity. mdpi.comnih.gov The formation of zinc-thiazole complexes, for example, has been shown to enhance emission properties in solution and produce noticeable emission in the solid state. nih.gov

The phenyl group in this compound can also participate in π-stacking interactions, which can influence the self-assembly and crystal packing of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov These materials have applications in sensing, catalysis, and gas storage. The specific geometry and electronic nature of the isobutyl and phenyl substituents would influence the coordination geometry and stability of any metal complexes formed. While research has been conducted on metal complexes of various substituted thiazoles, the specific coordination chemistry of this compound remains an area for future exploration. uomosul.edu.iqacs.org

Thiazole-based polymers are a class of conjugated polymers that have been investigated for their electronic and optical properties. arizona.edu These materials can be used in applications such as polymer solar cells and organic thin-film transistors. acs.orgrsc.org A key approach to creating such polymers is the use of thiazole-containing monomers in polymerization reactions, such as Stille coupling. acs.org

While there is no direct evidence of this compound being used as a monomer, its structure contains features that could be adapted for this purpose. For instance, functional groups could be introduced onto the phenyl ring to enable polymerization. The isobutyl group could enhance the solubility of the resulting polymer, which is a crucial factor for processing and device fabrication. The electronic properties of the polymer would be influenced by the combination of the electron-rich thiazole ring and the phenyl group. Research into thiazolothiazole-based polymers has demonstrated that the choice of co-monomer can significantly affect the material's properties, such as band gap and charge carrier mobility. acs.org

Catalysis

The electronic characteristics of the thiazole ring, particularly the presence of the nitrogen heteroatom, make its derivatives interesting candidates for applications in catalysis.

Table 2: Examples of Heterocyclic Ligands in Catalysis

| Ligand Type | Precursor | Metal | Application |

| N-Heterocyclic Carbene (NHC) | Imidazolium/Triazolium salts | Pd, Ru, Rh | Cross-coupling, Metathesis |

| Pyridine-based | 2-Hydroxypyridine | Pd | C-H Activation |

| Biarylphosphine | - | Pd | Cross-coupling |

Note: This table provides examples of related heterocyclic systems used in catalysis to contextualize the potential role of thiazole-based ligands.

Thiazolium salts, which are derivatives of thiazoles with a quaternized nitrogen atom, are well-known precursors for N-heterocyclic carbene (NHC) organocatalysts. usask.cacam.ac.uk These catalysts are effective in a variety of chemical transformations, including the benzoin (B196080) condensation and Stetter reactions. researchgate.netacs.org The catalytic cycle involves the deprotonation of the thiazolium salt to form the active NHC species.

This compound could potentially be converted into a thiazolium salt through N-alkylation. The resulting salt could then serve as a precatalyst in organocatalytic reactions. The isobutyl and phenyl substituents would influence the steric and electronic properties of the resulting NHC, which in turn would affect its catalytic activity and selectivity. The development of chiral thiazolium salts has also been a focus of research for asymmetric organocatalysis. cam.ac.uk

Analytical Chemistry Reagents and Probes

Analytical Chemistry Reagents and Probes

The unique structure of this compound, featuring a heterocyclic thiazole ring with nitrogen and sulfur atoms, presents opportunities for its use in analytical chemistry, particularly in the development of specialized reagents and probes.

Thiazole and its derivatives are recognized as important scaffolds in the design of fluorescent chemosensors for the detection of various analytes, especially metal ions. researchgate.net The fluorescence in these molecules often arises from processes like intramolecular charge transfer (ICT). researchgate.net Although specific studies on the fluorescence properties of this compound are not prevalent in the current body of scientific literature, the broader family of thiazole-containing compounds demonstrates significant potential in this area.

The general principle behind these probes involves the coordination of the thiazole's heteroatoms with a target metal ion. This interaction can modulate the electronic properties of the molecule, leading to a detectable change in its fluorescence, such as quenching or enhancement of the signal, or a shift in the emission wavelength. researchgate.netresearchgate.net

Below is a table summarizing the characteristics of some reported thiazole-based fluorescent probes, illustrating the potential for this class of compounds.

| Thiazole Derivative Type | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Reference |

| Thiazolothiazole-based | Cu²⁺, Fe³⁺ | Fluorescence quenching | 0.30 μM (Cu²⁺), 0.29 μM (Fe³⁺) | researchgate.net |

| Benzothiazole-based | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric | Not specified | nih.gov |

| Azomethine thiazole | Hg²⁺ | Colorimetric and fluorometric | 0.1126 nM (Fluorometric) | researchgate.net |

| Benzothiazole-based | Al³⁺ | Ratiometric fluorescence | Not specified | mdpi.com |

While this compound itself has not been investigated for these properties, its structure suggests that it could potentially be functionalized to develop novel fluorescent probes. Further research would be necessary to explore its photophysical properties and its coordination behavior with various analytes.

The nitrogen and sulfur atoms within the thiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic is the basis for the application of thiazole derivatives in coordination chemistry, where they can act as ligands to form stable metal complexes. scientificforefront.orgresearchgate.net This complexing ability suggests a theoretical application for this compound and its derivatives as complexing agents in various separation techniques.

In chromatography, for example, a stationary phase functionalized with a ligand capable of forming complexes with specific metal ions can be used for the selective separation of those ions from a mixture. Thiazole derivatives, with their affinity for a range of metal ions, could serve as the basis for such specialized chromatographic materials. scientificforefront.orgresearchgate.net The selectivity of the separation would be governed by the stability of the complexes formed between the immobilized thiazole ligand and the different metal ions in the mobile phase.

While the direct use of this compound as a complexing agent in separation science has not been reported, the foundational chemistry of thiazole-metal interactions supports this potential application. Further investigation into the coordination chemistry of this compound with various metal ions would be the first step in evaluating its suitability for such purposes. This would involve determining the stability constants of the formed complexes and assessing their selectivity.

Advanced Analytical and Detection Methodologies for 2 Isobutyl 5 Phenylthiazole

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of thiazole (B1198619) derivatives, offering high-resolution separation from complex matrices. The development of reliable methods is crucial for quality control, impurity profiling, and research applications.